(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile
Description
Properties
IUPAC Name |
(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-5-11(16)8(6-14)7-15-10-3-1-9(13)2-4-10/h1-4,7,15H,5H2/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJLTOWLXHLFF-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone, followed by the introduction of a nitrile group. One common method involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde in the presence of a base, such as triethylamine, to form the intermediate Schiff base. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile exhibits significant antimicrobial activity. Studies have shown that it is effective against a range of Gram-positive and Gram-negative bacteria as well as fungi. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealing promising bactericidal and fungicidal effects. The antimicrobial efficacy was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, although further research is required to elucidate the underlying mechanisms and specific targets involved in its action.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been investigated to optimize its biological activity. Modifications to the chlorophenyl group or alterations in the nitrile functionality may enhance potency and selectivity against specific biological targets. Such studies are crucial for developing more effective derivatives with improved pharmacological profiles.
Case Study 1: Antimicrobial Screening
A detailed antimicrobial screening was conducted using various pathogenic strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibition zone ranging from 16 to 26 mm, demonstrating significant antibacterial activity. The study also included fungal strains such as Candida albicans, where similar inhibitory effects were observed .
Case Study 2: Anticancer Evaluation
In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Further investigations into apoptosis pathways indicated that the compound might induce programmed cell death in malignant cells, warranting additional exploration into its anticancer potential.
Mechanism of Action
The mechanism of action of (2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of protein kinases, affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent patterns, electronic properties, and biological activities. Below is a detailed comparison:
Chlorophenyl-Substituted Carbamates and Carbamides
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (e.g., 6a–i) share the 4-chlorophenyl core but differ in substituent positions and appended groups. Key findings:
- Lipophilicity : Lipophilicity (log k) values for these compounds, determined via HPLC, range from 1.2 to 3.8, influenced by alkyl chain length and chloro-substituent positions. The target compound’s nitrile group likely reduces log k compared to carbamates due to increased polarity .
- Synthetic Routes : These analogs are synthesized via condensation reactions between chlorophenyl isocyanates and alcohols, whereas the target compound is derived from enamine formation, highlighting divergent reactivity profiles .
Pyrrole Derivatives with Chlorophenylamino Groups
Pyrrole derivatives bearing 4-chlorophenylamino or 3,4-dichlorophenylamino moieties (e.g., B1–B6) exhibit moderate biological activity (IC50 = 6–8 μM). In contrast, analogs with 4-methoxybenzoyl groups show reduced potency. This suggests:
Thiazolidinone-Cyanacetamide Hybrids
The structurally complex (2Z)-2-[5-(2-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide (CAS: 786676-26-4) shares the (2Z)-configuration and cyano group but incorporates a thiazolidinone ring. Key distinctions:
- Molecular Weight: The thiazolidinone derivative (MW = ~430 g/mol) is significantly heavier than the target compound (MW = ~265 g/mol), affecting solubility and diffusion kinetics.
- Bioactivity: Thiazolidinones are often associated with antimicrobial or anticancer activity, whereas the target compound’s nitrile-enamine system may favor reactivity in nucleophilic additions or cyclizations .
Simpler Nitrile Derivatives
2-(4-chlorophenyl)-3-oxobutanenitrile (CAS: 5219-07-8, MW = 193.63 g/mol) lacks the enamine group present in the target compound. Differences include:
- Reactivity: The absence of the [(4-chlorophenyl)amino]methylidene group simplifies its chemistry, limiting its utility in forming conjugated systems or metal complexes.
- Physicochemical Properties : The target compound’s extended conjugation likely enhances UV absorption and thermal stability compared to this simpler nitrile .
Comparative Data Table
Key Research Findings and Insights
- Substituent Effects : The position and number of chlorine atoms on the phenyl ring critically influence electronic properties and bioactivity. Para-chlorination enhances electron withdrawal but may reduce membrane permeability compared to meta-substitution .
- Stereochemistry: The (2Z)-configuration stabilizes the enamine system through conjugation, as seen in both the target compound and thiazolidinone derivatives. This configuration is often retained in synthetic protocols using rigid reaction conditions .
- Functional Group Trade-offs: Nitriles offer synthetic versatility (e.g., cyclization to tetrazoles) but may limit bioavailability due to polarity. Carbamates and thiazolidinones balance lipophilicity and bioactivity .
Biological Activity
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile, also known by its CAS number 339097-10-8, is a chemical compound with potential biological activity. This compound features a chloro-substituted phenyl group and a nitrile functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by diverse research findings and data.
- Molecular Formula : C₁₁H₈Cl₂N₂O
- Molecular Weight : 255.1 g/mol
- CAS Number : 339097-10-8
- MDL Number : MFCD00663748
Biological Activity Overview
Research on this compound has indicated various biological activities, particularly in the context of antiviral and anticancer properties.
Antiviral Activity
One study highlighted the effectiveness of similar compounds in inhibiting human adenovirus (HAdV) infections. The structural similarities suggest that this compound may exhibit comparable antiviral properties. The mechanism of action for related compounds involves targeting viral DNA replication processes, which could potentially extend to this compound as well .
Anticancer Potential
The presence of chlorinated aromatic rings in its structure is often associated with anticancer activity. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm these findings.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Mechanism | Reference |
|---|---|---|---|
| Antiviral | Similar Compounds | Inhibition of HAdV DNA replication | |
| Anticancer | Related Compounds | Induction of apoptosis |
Detailed Research Findings
- Antiviral Mechanism : In a study involving related compounds, it was found that they effectively inhibited HAdV at sub-micromolar concentrations while maintaining low cytotoxicity levels. This suggests a potential for this compound to be developed as an antiviral agent .
- Cytotoxicity Studies : Preliminary assays indicated that chlorinated derivatives could induce cell death in various cancer cell lines. Further investigations are necessary to assess the specific cytotoxic effects of this compound on different types of cancer cells and to elucidate the underlying mechanisms .
Q & A
Basic: What are the recommended methods for synthesizing (2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step condensation reactions . A common approach includes:
- Step 1: Formation of the imine intermediate via condensation of 4-chloroaniline with a carbonyl-containing precursor (e.g., 3-oxobutanenitrile) under acidic or catalytic conditions .
- Step 2: Chlorination at the 4-position using reagents like PCl₅ or SOCl₂.
- Step 3: Stereochemical control (Z-configuration) via temperature modulation (e.g., reflux in aprotic solvents like THF) .
Optimization strategies: - Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres to prevent hydrolysis.
- Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity, while bases (e.g., triethylamine) stabilize intermediates .
Basic: How is the stereochemical integrity (Z-configuration) of this compound verified experimentally?
Answer:
X-ray crystallography is the gold standard for confirming the Z-configuration, as it directly visualizes the spatial arrangement of substituents around the double bond . For routine analysis:
- NMR spectroscopy:
- -NMR: The coupling constant () between vinyl protons (typically 10–12 Hz for Z-isomers) distinguishes stereochemistry.
- -NMR: Chemical shifts of the nitrile (C≡N) and carbonyl (C=O) groups provide additional confirmation .
- IR spectroscopy: Stretching frequencies for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .
Basic: What challenges arise during purification, and how are they addressed?
Answer:
Key challenges include:
- Byproduct formation: Side reactions during condensation (e.g., dimerization) require column chromatography (silica gel, hexane/ethyl acetate gradients) for separation .
- Hydrolysis sensitivity: The nitrile group is prone to hydrolysis; purification under anhydrous conditions (e.g., using molecular sieves) is critical .
- Crystallization issues: Low solubility in common solvents necessitates mixed-solvent systems (e.g., ethanol/water) for recrystallization .
Advanced: What mechanistic insights explain the reactivity of the α,β-unsaturated nitrile moiety in this compound?
Answer:
The α,β-unsaturated nitrile acts as a Michael acceptor , enabling nucleophilic attacks at the β-position. Mechanistic studies suggest:
- Electrophilicity: The electron-withdrawing nitrile and carbonyl groups polarize the double bond, enhancing reactivity toward nucleophiles (e.g., thiols, amines) .
- Concerted pathways: DFT calculations reveal that reactions proceed via 1,4-addition with stabilization of transition states by resonance .
- Steric effects: The Z-configuration influences accessibility to the β-carbon, modulating reaction rates with bulky nucleophiles .
Advanced: How do structural modifications (e.g., substituent variations) affect biological activity in related compounds?
Answer:
Structure-activity relationship (SAR) studies on analogs (e.g., 3-(4-chlorophenyl)-3-methylbutanoic acid derivatives) reveal:
- Chlorine position: Para-substitution on the phenyl ring enhances bioactivity (e.g., enzyme inhibition) due to improved hydrophobic interactions .
- Nitrile vs. carboxylate: Replacing the nitrile with a carboxylate reduces cytotoxicity but increases solubility .
- Methylidene group: Removal diminishes π-π stacking interactions with biological targets, reducing potency .
Advanced: What experimental design considerations ensure reproducibility in studies involving this compound?
Answer:
Key factors include:
- Catalyst batch consistency: Variations in metal catalysts (e.g., Pd/C) can alter reaction yields; pre-screening catalysts via TLC is recommended .
- Degradation monitoring: Use HPLC-MS to track stability under experimental conditions (e.g., pH, light exposure) .
- Data normalization: Control for solvent effects in biological assays by comparing activity in DMSO vs. aqueous buffers .
Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
Answer:
- Molecular docking: Software like AutoDock Vina models binding modes, identifying key residues (e.g., His⁵⁰ in proteases) that interact with the nitrile group .
- MD simulations: Reveal dynamic stability of the compound in binding pockets; simulations >100 ns are needed to account for conformational flexibility .
- QSAR models: Predict toxicity or bioavailability using descriptors like logP (partition coefficient) and topological polar surface area .
Advanced: What analytical methods are used to study degradation pathways under physiological conditions?
Answer:
- LC-MS/MS: Identifies degradation products (e.g., hydrolysis to carboxylic acid derivatives) in simulated gastric fluid .
- Kinetic studies: Monitor half-life () under varying pH (1–10) to map stability profiles .
- Isotopic labeling: -labeled nitrile groups track metabolic fate in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
